molecular formula C23H27NO4 B2480384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid CAS No. 1699606-82-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B2480384
CAS No.: 1699606-82-0
M. Wt: 381.472
InChI Key: DHNYJKKISLDATB-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is often used in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino compound is then reacted with 4,4-dimethylpentanoic acid to form the desired amide bond. This reaction is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc protecting group is removed under mild basic conditions, such as treatment with piperidine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection: Using automated peptide synthesizers to protect the amino group with Fmoc chloride.

    Efficient Coupling: Employing high-efficiency coupling reagents and optimized reaction conditions to ensure high yields and purity.

    Automated Deprotection: Utilizing automated systems for the removal of the Fmoc group to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Fmoc Protection: Fmoc chloride, sodium carbonate.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

    Deprotection: Piperidine.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Peptides and proteins with amide bonds.

    Deprotection: Free amino acids or peptides.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, as well as in the study of peptide chemistry.

    Biology: Employed in the development of peptide-based drugs and in the study of protein-protein interactions.

    Medicine: Utilized in the design and synthesis of therapeutic peptides and in drug discovery research.

    Industry: Applied in the large-scale production of peptides for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a dimethylpentanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYJKKISLDATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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